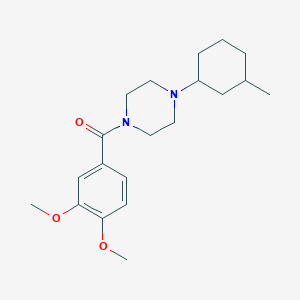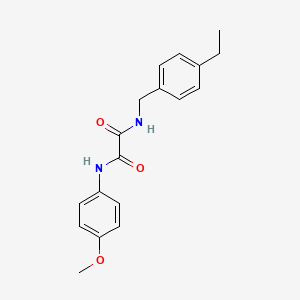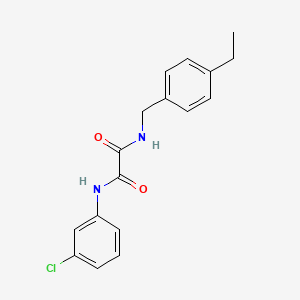![molecular formula C19H13F5NO3PS B5147720 bis(2-fluorophenyl) {4-[(trifluoromethyl)thio]phenyl}amidophosphate](/img/structure/B5147720.png)
bis(2-fluorophenyl) {4-[(trifluoromethyl)thio]phenyl}amidophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-fluorophenyl) {4-[(trifluoromethyl)thio]phenyl}amidophosphate, also known as BTFP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BTFP is a type of organophosphate that has been synthesized through various methods, and its properties have been extensively studied for its potential use in biochemical and physiological research.
作用机制
Bis(2-fluorophenyl) {4-[(trifluoromethyl)thio]phenyl}amidophosphate inhibits enzymes by covalently binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing its substrate, leading to the inhibition of the enzyme's activity. bis(2-fluorophenyl) {4-[(trifluoromethyl)thio]phenyl}amidophosphate has been shown to be a potent inhibitor of various enzymes, and its mechanism of action has been extensively studied to gain insights into the physiological processes that these enzymes regulate.
Biochemical and Physiological Effects:
bis(2-fluorophenyl) {4-[(trifluoromethyl)thio]phenyl}amidophosphate has been shown to have various biochemical and physiological effects, including the inhibition of enzymes, the modulation of neurotransmitter systems, and the alteration of ion channel activity. These effects have been studied extensively to gain insights into the physiological processes that bis(2-fluorophenyl) {4-[(trifluoromethyl)thio]phenyl}amidophosphate can modulate.
实验室实验的优点和局限性
Bis(2-fluorophenyl) {4-[(trifluoromethyl)thio]phenyl}amidophosphate has several advantages and limitations for lab experiments. One advantage is its potent inhibition of enzymes, which can provide valuable insights into the mechanisms of action of these enzymes. However, one limitation is that bis(2-fluorophenyl) {4-[(trifluoromethyl)thio]phenyl}amidophosphate can be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for bis(2-fluorophenyl) {4-[(trifluoromethyl)thio]phenyl}amidophosphate research, including the development of more potent inhibitors of enzymes, the study of bis(2-fluorophenyl) {4-[(trifluoromethyl)thio]phenyl}amidophosphate's effects on other physiological processes, and the development of bis(2-fluorophenyl) {4-[(trifluoromethyl)thio]phenyl}amidophosphate analogs with improved properties. Additionally, bis(2-fluorophenyl) {4-[(trifluoromethyl)thio]phenyl}amidophosphate's potential use in therapeutic applications, such as the treatment of Alzheimer's disease, is an area of active research.
合成方法
Bis(2-fluorophenyl) {4-[(trifluoromethyl)thio]phenyl}amidophosphate can be synthesized through various methods, including the reaction of 2-fluoroaniline and 4-(trifluoromethylthio)aniline with phosphorus oxychloride. This reaction produces a crude mixture of bis(2-fluorophenyl) {4-[(trifluoromethyl)thio]phenyl}amidophosphate, which can be further purified through column chromatography or recrystallization. Other methods of synthesis include the reaction of 2-fluoroaniline and 4-(trifluoromethylthio)aniline with phosphorus trichloride and subsequent treatment with triethylamine.
科学研究应用
Bis(2-fluorophenyl) {4-[(trifluoromethyl)thio]phenyl}amidophosphate has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry. bis(2-fluorophenyl) {4-[(trifluoromethyl)thio]phenyl}amidophosphate has been shown to inhibit various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carboxylesterase. These enzymes play a crucial role in various physiological processes, and the inhibition of these enzymes can provide valuable insights into their mechanisms of action.
属性
IUPAC Name |
N-bis(2-fluorophenoxy)phosphoryl-4-(trifluoromethylsulfanyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F5NO3PS/c20-15-5-1-3-7-17(15)27-29(26,28-18-8-4-2-6-16(18)21)25-13-9-11-14(12-10-13)30-19(22,23)24/h1-12H,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDFBRMXJBJFGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OP(=O)(NC2=CC=C(C=C2)SC(F)(F)F)OC3=CC=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F5NO3PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 6-tert-butyl-2-({[2-(4-methylphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5147645.png)
![N~2~-(4-bromobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B5147653.png)




![4-butoxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5147689.png)

![1-benzyl-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5147701.png)

![(3-bromobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5147714.png)
![5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5147733.png)
![5-(2-isopropoxy-3-methoxyphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B5147735.png)
![3-(5-{[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]carbonyl}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate](/img/structure/B5147742.png)